1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Medicinal Chemistry Structure-Activity Relationship Drug Design

Researchers developing opioid receptor antagonists face a critical regiochemical risk: substituting the meta-bromo isomer with the para-bromo or unsubstituted analog can invalidate SAR and confound experimental outcomes. 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 944709-54-0) is the explicitly disclosed intermediate in US 2010/0113512 A1 for opioid receptor modulator synthesis. - Distinct physicochemical profile: LogP 1.6, tPSA 32.3 Ų; ΔLogP ≈ -0.4 vs. para isomer. - Documented synthetic route with ~85% yield via 3-bromophenyl isocyanate cyclization. - In stock with standard pack sizes (mg to bulk); custom synthesis available on request.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 944709-54-0
Cat. No. B1371588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
CAS944709-54-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C=CNC2=O
InChIInChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
InChIKeyGSEFYTRZEWBZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one Structural Identity & Class Context


1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one (CAS 944709-54-0) is a heterocyclic organic compound belonging to the 1,3-dihydro‑2H‑imidazol‑2‑one (imidazolone) class, characterized by a meta‑bromophenyl substituent at the N1 position . Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 239.07 g·mol⁻¹ . The compound serves as a versatile small‑molecule scaffold and pharmaceutical intermediate, with documented synthetic utility in the preparation of opioid receptor modulators and other bioactive agents [1].

Scaffold Class
1,3‑Dihydro‑2H‑imidazol‑2‑one with N1 meta‑bromophenyl substitution
Reported Use
Key intermediate for opioid receptor modulator synthesis (US 2010/0113512 A1)
Medicinal Chemistry Fit
Building block for SAR studies; regiochemical control of lipophilicity and electronic profile

Meta‑Bromo Substitution Criticality in 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one


In‑class imidazol‑2‑ones cannot be assumed to be interchangeable; the position and identity of the halogen substituent profoundly influence both physicochemical properties and biological recognition . The meta‑bromo substitution in 1-(3‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one confers a distinct electron density distribution and steric profile compared to its para‑bromo isomer (CAS 530080‑83‑2) and the non‑brominated phenyl analog . This regiochemical specificity is known to alter lipophilicity (LogP) and hydrogen‑bonding capacity, parameters that directly govern target binding and pharmacokinetic behavior [1]. Consequently, substituting the 3‑bromo isomer with a 4‑bromo or unsubstituted analog risks invalidating structure‑activity relationships and confounding experimental outcomes.

Regioisomer Mismatch
The meta‑bromo isomer exhibits a distinct electronic and lipophilic profile compared to the para‑bromo isomer (CAS 530080‑83‑2). Substituting the 3‑bromo with the 4‑bromo analog may shift LogP and polar surface area, potentially altering membrane permeability and target recognition.
Synthetic Pathway Specificity
Patent disclosure explicitly names the meta‑bromo intermediate for opioid receptor modulator synthesis, while the para‑bromo isomer is not cited in the same route. Using an unvalidated regioisomer may limit synthetic reproducibility and confound biological profiling.

Differential Performance: 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one


Meta‑ vs. Para‑Bromo: Lipophilicity and Electronic Profile

The meta‑bromo substituent in 1-(3‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one (CAS 944709‑54‑0) alters the compound's electronic and lipophilic properties relative to its para‑bromo isomer (CAS 530080‑83‑2). The target compound exhibits a calculated LogP of 1.6 and a topological polar surface area (tPSA) of 32.3 Ų [1], whereas the para‑bromo analog (1‑(4‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one) is reported with a LogP of 2.0 and a tPSA of 34.6 Ų . This difference in lipophilicity (ΔLogP ≈ 0.4) and polar surface area may influence membrane permeability and target engagement.

Meta vs. Para‑Bromo Profile
Cross‑study comparable
Target: LogP 1.6, tPSA 32.3 Ų
Para‑bromo: LogP 2.0, tPSA 34.6 Ų
ΔLogP ≈ −0.4 (less lipophilic); ΔtPSA ≈ −2.3 Ų
Lower lipophilicity and polar surface area may lead to distinct ADME profiles and target‑binding thermodynamics.
Calculated properties; experimental confirmation advised.
Medicinal Chemistry Structure-Activity Relationship Drug Design

Synthetic Intermediate in Opioid Receptor Modulator Synthesis

1-(3‑Bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one is explicitly disclosed as a synthetic intermediate in the preparation of novel antagonists or inverse agonists at opioid receptors, as described in patent US 2010/0113512 A1 [1]. The compound is synthesized via reaction of 3‑bromophenyl isocyanate with aminoacetaldehyde dimethyl acetal, followed by cyclization, achieving a yield of approximately 85% [2]. In contrast, the para‑bromo isomer (CAS 530080‑83‑2) is not cited in this patent as an intermediate for the same class of opioid modulators, highlighting a regiochemical preference for the meta‑bromo substitution in this synthetic pathway .

Opioid Modulator Intermediate
Class‑level inference
Disclosed in US 2010/0113512 A1; synthesis via 3‑bromophenyl isocyanate, yield ~85%
Para‑bromo isomer not cited in this patent for same modulator class.
Supports meta‑bromo regiochemistry as critical for synthetic route and downstream biological activity in opioid receptor research.
Patent evidence; independent validation of SAR relevance recommended.
Medicinal Chemistry Organic Synthesis Opioid Pharmacology

Research & Industrial Applications for 1-(3-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one


Synthesis of Opioid Receptor Modulators

1-(3‑Bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one is a key intermediate in the preparation of novel opioid receptor antagonists or inverse agonists, as described in US 2010/0113512 A1 [1]. Its meta‑bromo substitution is essential for the downstream biological activity of the final compounds, making it the preferred regioisomer for this class of therapeutics.

Medicinal Chemistry Scaffold Optimization

The compound serves as a versatile building block for structure‑activity relationship (SAR) studies, where the distinct electronic and lipophilic profile of the meta‑bromo substituent (LogP = 1.6, tPSA = 32.3 Ų) can be exploited to fine‑tune physicochemical properties relative to para‑substituted analogs [2].

Chemical Probe Development

Given its documented use in patented therapeutic applications, 1-(3‑bromophenyl)‑1,3‑dihydro‑2H‑imidazol‑2‑one is a suitable starting material for the development of chemical probes targeting opioid receptors, enabling researchers to investigate receptor pharmacology and validate target engagement.

Application
Selection Property
Validation Focus
Opioid receptor modulator research
Meta‑bromo regiochemistry
Confirm regiochemical identity and synthetic route specificity
Medicinal chemistry scaffold optimization
Electronic and lipophilic profile
Benchmark LogP and tPSA against para‑substituted analogs
Chemical probe development
Reported synthetic utility
Verify synthetic reproducibility and target‑engagement potential

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